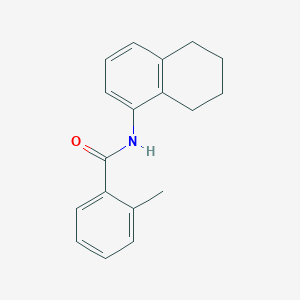
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
概要
説明
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalen-1-amine and 2-methylbenzoic acid.
Amide Formation: The amine group of 5,6,7,8-tetrahydronaphthalen-1-amine reacts with the carboxylic acid group of 2-methylbenzoic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or tetrahydronaphthalenes.
科学的研究の応用
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one: Similar in structure but differs in functional groups.
5,6,7,8-tetrahydro-2-naphthol: Shares the tetrahydronaphthalene core but has different substituents.
Uniqueness
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific combination of the benzamide group and the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-2-4-10-15(13)18(20)19-17-12-6-9-14-8-3-5-11-16(14)17/h2,4,6-7,9-10,12H,3,5,8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNTJNQPQYVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355296 | |
| Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124868-89-9 | |
| Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5839718.png)
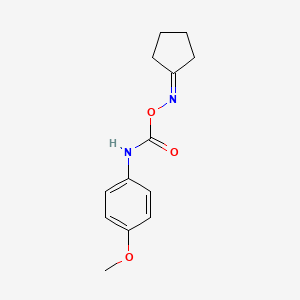
![methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5839734.png)
![(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate](/img/structure/B5839740.png)
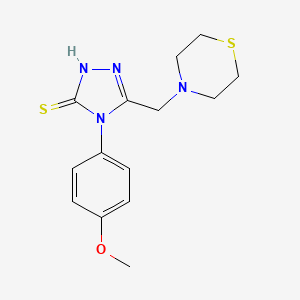
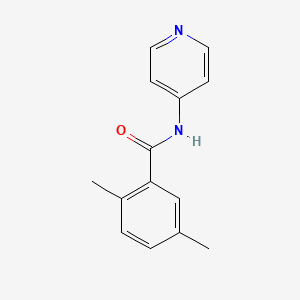
![3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5839759.png)
![6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5839770.png)
![4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B5839775.png)
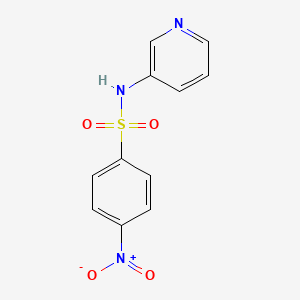
![methyl 4-({[(4-fluorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5839778.png)
![2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5839786.png)
![N-[(4-chloro-2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5839795.png)
![5-methyl-2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5839835.png)
